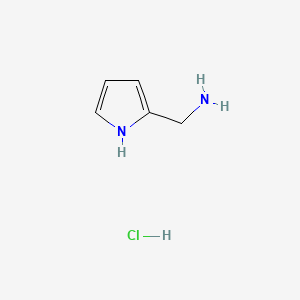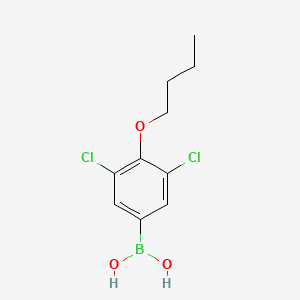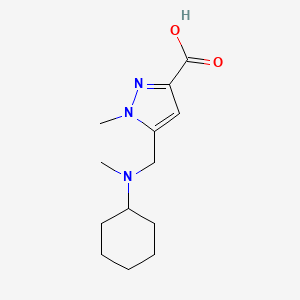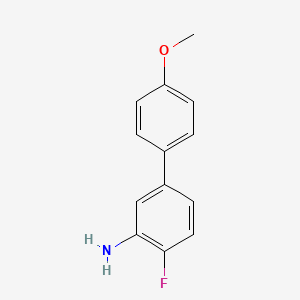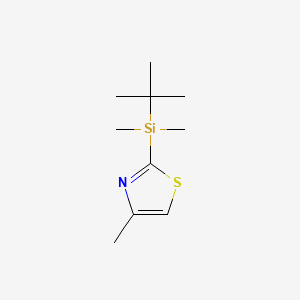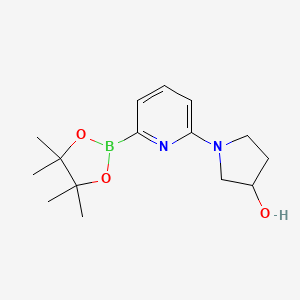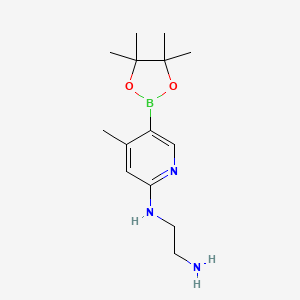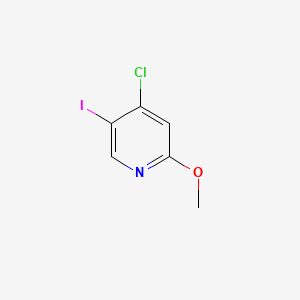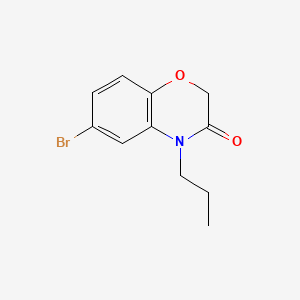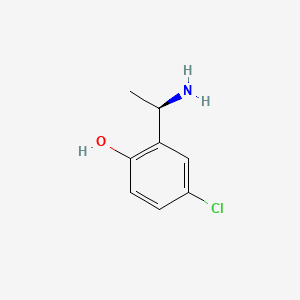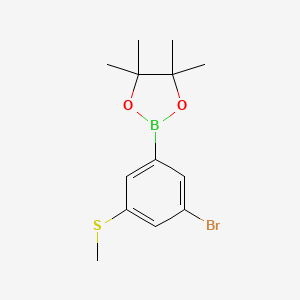
2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It has been found to possess unique properties that make it an ideal candidate for use in various laboratory experiments.
Applications De Recherche Scientifique
Enhanced Brightness Emission-Tuned Nanoparticles : This study discusses the use of related compounds in the creation of nanoparticles with bright fluorescence emission. These nanoparticles can have quantum yields as high as 84%, with the potential for wavelength tuning through energy transfer to various dyes. This property is significant for applications in fluorescence imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Synthesis of Modified Phenylboronic Acid Derivatives : A study focused on synthesizing derivatives of phenylboronic acids, including those similar to the compound , and evaluating their inhibitory activity against serine proteases like thrombin. Such compounds have potential applications in medical and biochemical research (Spencer et al., 2002).
Suzuki Synthesis of Polyalkylthiophenes : This research highlights the use of palladium complexes for the Suzuki synthesis of polyalkylthiophenes, a class of polymers with significant applications in electronic and optoelectronic devices. The studied compounds serve as intermediates in the polymerization process (Liversedge et al., 2006).
Synthesis of Stilbene Derivatives for Neurodegenerative Diseases : This study involves the synthesis of novel stilbene derivatives, which are potential intermediates for creating new materials for liquid crystal display (LCD) technology. Additionally, the biological testing of these compounds for potential therapeutic applications in neurodegenerative diseases is underway (Das et al., 2015).
Chain-Growth Polymerization for Polyfluorene Synthesis : The paper discusses the palladium-catalyzed polycondensation of a compound similar to the one for producing well-defined polyfluorenes. These polymers have applications in the field of organic electronics, particularly in light-emitting diodes and solar cells (Yokoyama et al., 2007).
Lipogenic Inhibitors for Cholesterol Biosynthesis : A study discusses the synthesis of boron-containing stilbene derivatives, including compounds like the one , for their potential as lipogenic inhibitors. These compounds can suppress lipogenic gene expression and cholesterol biosynthesis in hepatocytes, indicating potential applications in the development of lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Propriétés
IUPAC Name |
2-(3-bromo-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCGZCGXKQLVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682232 |
Source


|
| Record name | 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256359-20-2 |
Source


|
| Record name | 2-[3-Bromo-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

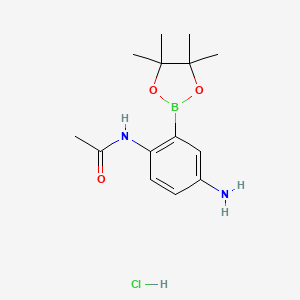
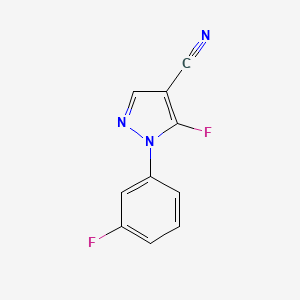
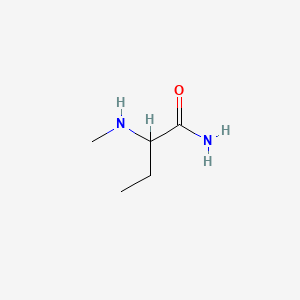
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
